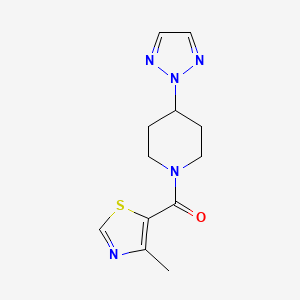

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic compound that features a combination of triazole, piperidine, and thiazole moieties

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c1-9-11(19-8-13-9)12(18)16-6-2-10(3-7-16)17-14-4-5-15-17/h4-5,8,10H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBQVDZOTBRLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Piperidine Introduction: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.

Thiazole Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been investigated for its antimicrobial , anti-inflammatory , and antitumor properties. The triazole and piperidine moieties contribute to its biological activity, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that triazole-containing compounds can inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and function . The specific compound has demonstrated efficacy against several strains, suggesting a potential role in treating infections.

Anti-inflammatory Effects

The compound has also been explored as a potential anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antitumor Activity

The structural features of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone suggest potential antitumor activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins . The ability to target specific signaling pathways associated with tumor growth makes it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1: A study published in ACS Omega explored derivatives similar to this compound and their effectiveness as COX-II inhibitors. The findings indicated that modifications to the piperidine structure could enhance selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Case Study 2: Research on the antimicrobial properties revealed that triazole derivatives exhibited significant activity against resistant strains of bacteria. The study emphasized the importance of structural diversity in enhancing bioactivity .

Mechanism of Action

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings may facilitate binding to active sites, while the piperidine moiety can enhance the compound’s stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

- (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-ethylthiazol-5-yl)methanone

- (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-4-yl)methanone

Uniqueness

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and thiazole rings in the same molecule allows for versatile reactivity and potential for diverse applications.

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a novel synthetic molecule that combines a triazole moiety with a piperidine and a thiazole group. This structural combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on existing research, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The compound features three significant structural components:

- Piperidine ring : Known for its presence in various biologically active compounds.

- Triazole ring : Recognized for its role in enhancing the biological activity of pharmaceuticals.

- Thiazole moiety : Often associated with antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The presence of the thiazole moiety further enhances this activity. For instance:

- In vitro studies : The compound showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating superior efficacy .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 32 | 64 |

Anticancer Activity

The anticancer potential of the compound has also been investigated. In cell line studies:

- Cytotoxicity assays : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. This suggests a promising role in cancer therapy .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | 10 |

| A549 (Lung Cancer) | 7 | 15 |

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Enzyme Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, leading to cell death.

- Disruption of Cellular Signaling : The triazole moiety may interfere with signaling pathways critical for cell survival and replication.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria, demonstrating its potential as a new antibiotic agent .

- Cancer Treatment Research : Another study focused on its application in treating resistant cancer cell lines, showing promising results in overcoming drug resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, including coupling of the triazole-piperidine fragment with the 4-methylthiazole-methanone core. Key steps include:

- Amide/Carbonyl Bond Formation : Use of coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .

- Triazole Installation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

- Optimization : Solvent choice (e.g., acetonitrile for polar intermediates) and temperature control (e.g., reflux at 80–100°C for 12–24 hours) improve yield (reported 65–85%) .

- Analytical Validation : Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., triazole proton signals at δ 7.8–8.2 ppm) and methanone carbonyl resonance (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 330.12) .

- Chromatography : HPLC purity >95% with retention time consistency .

Q. What stability considerations are critical for handling and storing this compound?

- Answer : Stability is pH- and solvent-dependent:

- pH Sensitivity : Degrades in strongly acidic/basic conditions (e.g., >10% decomposition at pH <3 or >10 over 48 hours) .

- Storage : Lyophilized solid in inert atmosphere (argon) at –20°C minimizes hydrolysis of the methanone group .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological target interactions?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets like kinases or GPCRs, leveraging the triazole’s hydrogen-bonding capacity and thiazole’s π-π stacking .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., methanone carbonyl as electrophile) .

- Validation : Compare docking scores (e.g., binding energy ≤ –8.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and ATP levels in kinase assays .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in synthesized compound purity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Answer :

- Core Modifications :

- Piperidine Substitution : Replace triazole with tetrazole to alter steric bulk and hydrogen-bonding .

- Thiazole Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-methyl position to enhance electrophilicity .

- Biological Testing : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.